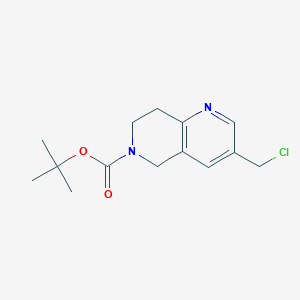
Ethyl3,3-dimethoxy-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethoxy-2-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure, which includes a phenyl group and two methoxy groups attached to the butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethoxy-2-phenylbutanoate typically involves the esterification of 3,3-dimethoxy-2-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: Ethyl 3,3-dimethoxy-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethoxy-2-phenylbutanoic acid.
Reduction: Formation of 3,3-dimethoxy-2-phenylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,3-dimethoxy-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 3,3-dimethoxy-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 2-phenylacetoacetate
- Ethyl 3-oxo-2,4-diphenylbutanoate
Comparison: Ethyl 3,3-dimethoxy-2-phenylbutanoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to Ethyl 3-oxo-4-phenylbutanoate, which lacks methoxy groups, Ethyl 3,3-dimethoxy-2-phenylbutanoate may exhibit different pharmacokinetic properties and metabolic pathways. The presence of the methoxy groups can also enhance its solubility in organic solvents, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
ethyl 3,3-dimethoxy-2-phenylbutanoate |
InChI |
InChI=1S/C14H20O4/c1-5-18-13(15)12(14(2,16-3)17-4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clé InChI |
OEFHCESMJGKWBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)C(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
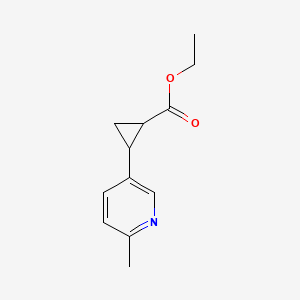

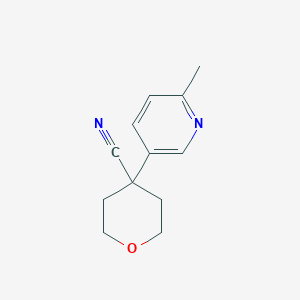
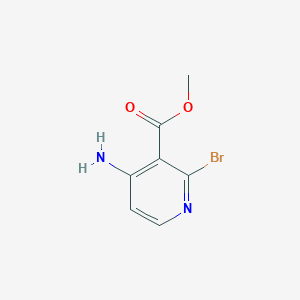
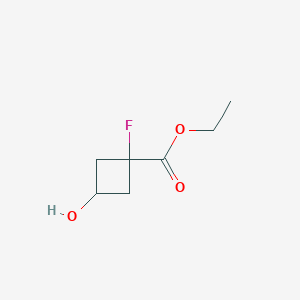
![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)

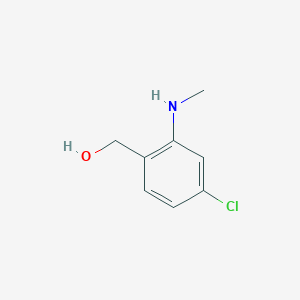
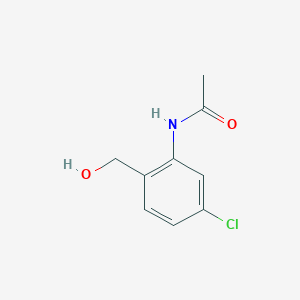
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)
![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
